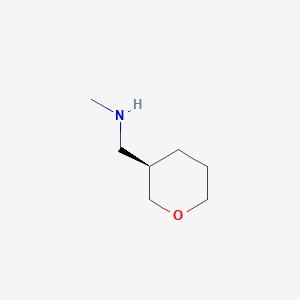![molecular formula C35H49NO8 B15222096 (1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B15222096.png)
(1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin: is a synthetic compound belonging to the class of macrocyclic lactones. It is structurally related to moxidectin, a well-known antiparasitic agent used in veterinary medicine. This compound is characterized by the absence of the (1E)-1,3-dimethylbut-1-enyl and (1E)-1-methylprop-1-enyl groups at the 25th position, which distinguishes it from its parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin involves several steps:
Starting Material: The synthesis begins with the core structure of moxidectin.
Functional Group Modification: The (1E)-1,3-dimethylbut-1-enyl and (1E)-1-methylprop-1-enyl groups are selectively removed from the 25th position using specific reagents and conditions.
Purification: The resulting compound is purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of macrocyclic lactones.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its antiparasitic properties and potential therapeutic applications.
Industry: Utilized in the development of new antiparasitic agents and other pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin involves binding to specific molecular targets, such as glutamate-gated chloride channels in parasites. This binding disrupts the normal function of these channels, leading to paralysis and death of the parasite. The compound may also interact with other pathways involved in parasite metabolism and survival.
Comparación Con Compuestos Similares
Similar Compounds
Moxidectin: The parent compound, known for its potent antiparasitic activity.
Ivermectin: Another macrocyclic lactone with similar antiparasitic properties.
Abamectin: A related compound used in agriculture and veterinary medicine.
Uniqueness
25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. These differences can influence its efficacy, safety, and spectrum of activity.
Propiedades
Fórmula molecular |
C35H49NO8 |
|---|---|
Peso molecular |
611.8 g/mol |
Nombre IUPAC |
(1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C35H49NO8/c1-8-22(4)31-24(6)29(36-40-7)18-34(44-31)17-27-16-26(43-34)13-12-21(3)14-20(2)10-9-11-25-19-41-32-30(37)23(5)15-28(33(38)42-27)35(25,32)39/h8-12,15,20,24,26-28,30-32,37,39H,13-14,16-19H2,1-7H3/b10-9-,21-12-,22-8+,25-11?,36-29+/t20-,24-,26+,27-,28-,30+,31+,32+,34-,35+/m0/s1 |
Clave InChI |
VWNUJDDJQVXJMO-VGXCTMMASA-N |
SMILES isomérico |
C/C=C(\C)/[C@@H]1[C@H](/C(=N/OC)/C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)/C)C |
SMILES canónico |
CC=C(C)C1C(C(=NOC)CC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


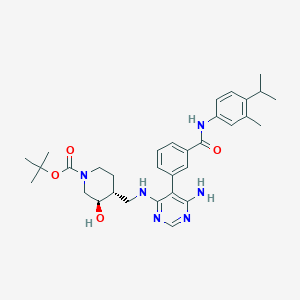
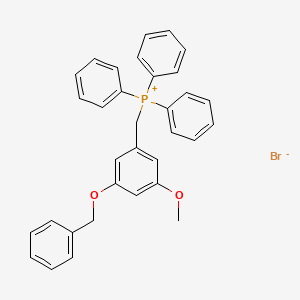



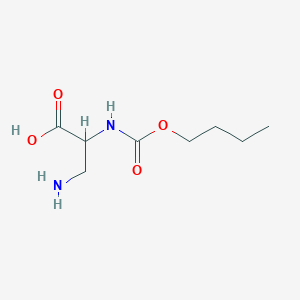


![8-(2-Hydroxyethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B15222064.png)

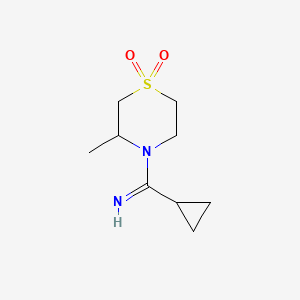

![tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15222090.png)
